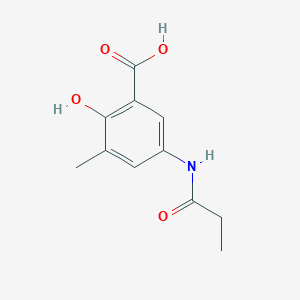![molecular formula C19H21FN2O B243553 N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B243553.png)
N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide, also known as FPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. FPPA is a derivative of phenylacetamide and is structurally similar to other compounds that have been used in the development of drugs for various medical conditions. In
科学的研究の応用
N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has been found to have potential applications in medical research, particularly in the development of drugs for the treatment of neurological disorders. Studies have shown that N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has a high affinity for sigma-1 receptors, which are involved in the regulation of various physiological processes, including pain perception, learning, and memory. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has also been found to have analgesic, anxiolytic, and antidepressant effects, making it a promising candidate for the development of drugs for the treatment of these conditions.
作用機序
The mechanism of action of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of neurotransmitter release, ion channel activity, and intracellular signaling pathways. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has been found to enhance the activity of sigma-1 receptors, leading to the modulation of these physiological processes.
Biochemical and Physiological Effects:
N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has analgesic effects, reducing pain perception in animal models. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has also been found to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has been found to have antidepressant effects, reducing depressive-like behavior in animal models.
実験室実験の利点と制限
One advantage of using N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide in lab experiments is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide is its potential toxicity, which can vary depending on the dose and duration of exposure. It is important to carefully control the dose and exposure time when using N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide in lab experiments.
将来の方向性
There are several future directions for research on N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide. One area of interest is the development of drugs that target sigma-1 receptors for the treatment of neurological disorders. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has shown promise in this regard, and further research is needed to fully understand its potential as a drug candidate. Another area of interest is the development of new synthetic methods for N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide that are more efficient and cost-effective. Finally, further research is needed to fully understand the mechanism of action of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide and its effects on various physiological processes.
合成法
The synthesis of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide involves the reaction of 3-fluoro-4-(piperidin-1-yl)aniline with phenylacetyl chloride in the presence of a base. The reaction takes place in a solvent, typically dichloromethane or chloroform, and is carried out at room temperature. The resulting product is purified by column chromatography to obtain pure N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide.
特性
分子式 |
C19H21FN2O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-(3-fluoro-4-piperidin-1-ylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C19H21FN2O/c20-17-14-16(9-10-18(17)22-11-5-2-6-12-22)21-19(23)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H,21,23) |
InChIキー |
CMJUMEIFUPFSMV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)F |
正規SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B243470.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243471.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243472.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243487.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B243491.png)
![N-[3-chloro-2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B243496.png)
![N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide](/img/structure/B243499.png)
![N-[4-(cyanomethyl)phenyl]-3-methylbutanamide](/img/structure/B243501.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243504.png)
![Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B243510.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B243519.png)


